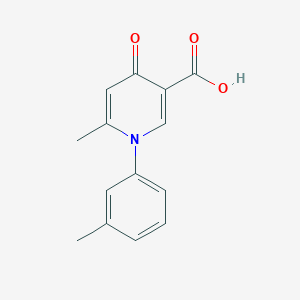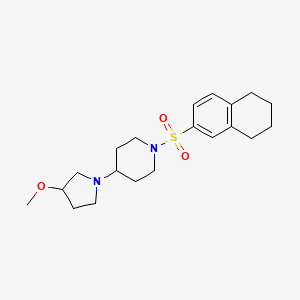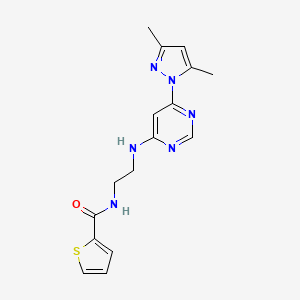
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Anti-Inflammatory Agents
The thiazole scaffold in this compound has been explored for its anti-inflammatory potential. Researchers synthesized several derivatives and evaluated their activity. Notably, these compounds demonstrated potent inhibition of COX-2 (cyclooxygenase-2), a key enzyme involved in inflammation. Specifically:
- Their selectivity index (SI) values were encouraging, indicating their potential as anti-inflammatory agents .
Analgesic Properties
The same derivatives were also assessed for analgesic effects using the hot plate method. Although their potency was less pronounced than in the COX-2 assay, they still exhibited promising results. These compounds could potentially serve as pain-relieving agents .
Drug Delivery Systems
The combination of thiazole and phenylacetamide groups could make this compound suitable for drug delivery applications. Researchers might investigate its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects.
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide is the thrombopoietin receptor, also known as the c-Mpl receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .
Mode of Action
N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide acts as a thrombopoietin receptor agonist . It binds to the thrombopoietin receptor and stimulates it, mimicking the action of the natural ligand, thrombopoietin . This leads to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in an increased production of platelets .
Biochemical Pathways
The activation of the thrombopoietin receptor by N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide triggers a cascade of downstream signaling pathways. These pathways lead to the activation of transcription factors that regulate the expression of genes involved in megakaryocyte maturation and platelet production .
Pharmacokinetics
As an orally administered compound, it is expected to be absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
The result of the action of N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide is an increase in the number of platelets in the blood . This can help to reduce the risk of bleeding in patients with conditions such as chronic liver disease, who often have low platelet counts .
properties
IUPAC Name |
N-[4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-21(15-18-7-3-1-4-8-18)25-23-24-19(17-30-23)16-22(29)27-13-11-26(12-14-27)20-9-5-2-6-10-20/h1,3-4,7-8,17,20H,2,5-6,9-16H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXARKMEUUMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

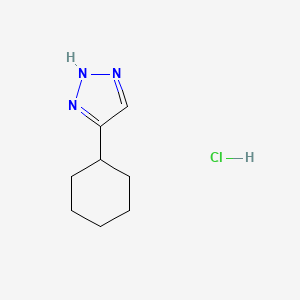
![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

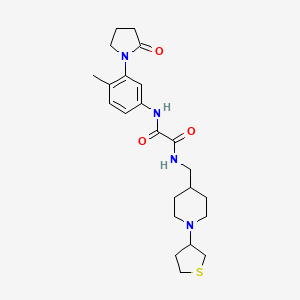
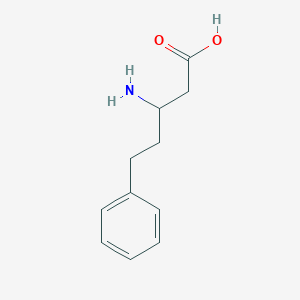



![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)
